2-(Chloromethyl)-4-ethyl-1,3-thiazole chemical properties
2-(Chloromethyl)-4-ethyl-1,3-thiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)-4-ethyl-1,3-thiazole
Introduction
2-(Chloromethyl)-4-ethyl-1,3-thiazole is a heterocyclic compound featuring a five-membered aromatic thiazole ring substituted at the 2-position with a chloromethyl group and at the 4-position with an ethyl group. This trifunctional architecture makes it a highly valuable and reactive intermediate in synthetic organic chemistry. The thiazole nucleus is a common scaffold in many biologically active compounds, and the presence of the highly reactive chloromethyl "handle" allows for facile derivatization. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this versatile building block, grounding theoretical knowledge in practical application. While data on this specific molecule is limited, this paper synthesizes information from its constituent functional groups and closely related analogs to provide a robust working profile.
Part 1: Physicochemical and Structural Properties
The fundamental physical and chemical properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. The properties of 2-(Chloromethyl)-4-ethyl-1,3-thiazole are summarized below.
| Identifier & Property | Data | Source |
| IUPAC Name | 2-(chloromethyl)-4-ethyl-1,3-thiazole | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₆H₈ClNS | [1] |
| Molecular Weight | 161.65 g/mol | [1] |
| Canonical SMILES | CCC1=CSC(=N1)CCl | [1] |
| InChIKey | ANGYEEBXTFHGEI-UHFFFAOYSA-N | [1] |
| Appearance | Pale yellow liquid (Predicted) | [2][3] |
| Boiling Point | ~195-205 °C (Predicted) | [3] |
| Density | ~1.25 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, alcohols). Insoluble in water. | - |
| Monoisotopic Mass | 161.00659 Da | [1] |
Note: Predicted properties are extrapolated from unsubstituted or methyl-substituted analogs due to the absence of specific experimental data for the ethyl-substituted compound.
Part 2: Synthesis and Mechanistic Insights
The construction of the thiazole ring is a foundational reaction in heterocyclic chemistry. The most prominent and reliable method for synthesizing substituted thiazoles, including 2-(Chloromethyl)-4-ethyl-1,3-thiazole, is the Hantzsch Thiazole Synthesis .[4][5][6]
Core Principle: The Hantzsch Synthesis
First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[5] The process is typically high-yielding and proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[4][7]
For the specific synthesis of 2-(Chloromethyl)-4-ethyl-1,3-thiazole, the required precursors are:
-
α-Haloketone: 1-Chloro-3-pentanone
-
Thioamide: 2-Chloroethanethioamide
The reaction mechanism proceeds as follows:
-
Step 1 (Sₙ2 Attack): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the chloride ion.
-
Step 2 (Cyclization): The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered heterocyclic ring.
-
Step 3 (Dehydration): The tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.
Caption: Hantzsch synthesis pathway for 2-(Chloromethyl)-4-ethyl-1,3-thiazole.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroethanethioamide (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add 1-chloro-3-pentanone (1.05 eq) to the stirred solution. The reaction is typically exothermic.
-
Reaction: Heat the mixture to reflux (approx. 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the hydrohalic acid byproduct.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield the pure 2-(Chloromethyl)-4-ethyl-1,3-thiazole.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(Chloromethyl)-4-ethyl-1,3-thiazole stems almost entirely from the high reactivity of the chloromethyl group. This functional group acts as a potent electrophile, making the molecule an excellent scaffold for introducing the 4-ethylthiazole-2-methyl moiety into larger structures.
Primary Reactive Center: The Chloromethyl Group
The C-Cl bond in the chloromethyl group is polarized, rendering the methylene carbon electron-deficient and highly susceptible to nucleophilic substitution reactions . The chloride ion is an excellent leaving group, facilitating both Sₙ1 and Sₙ2 type reactions.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate.
A wide array of nucleophiles can be used to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility allows for the rapid generation of diverse chemical libraries for drug discovery and agrochemical development.[8]
Caption: Nucleophilic substitution reactions at the chloromethyl group.
Part 4: Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are critical. While experimental spectra for this specific compound are not widely published, its structure allows for accurate prediction of its key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 ppm (s, 1H, thiazole C5-H); δ 4.7-4.9 ppm (s, 2H, -CH₂Cl); δ 2.7-2.9 ppm (q, 2H, -CH₂CH₃); δ 1.2-1.4 ppm (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | ~170 ppm (C2); ~155 ppm (C4); ~115 ppm (C5); ~45 ppm (-CH₂Cl); ~25 ppm (-CH₂CH₃); ~14 ppm (-CH₂CH₃) |
| IR Spectroscopy (neat, cm⁻¹) | ~3100 (Ar C-H stretch); ~2970, 2880 (Alkyl C-H stretch); ~1550 (C=N stretch); ~1450 (C=C stretch); ~750-800 (C-Cl stretch)[6][9] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 161. A characteristic isotopic peak (M+2) at m/z 163 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
Part 5: Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) exists for 2-(Chloromethyl)-4-ethyl-1,3-thiazole. The following information is extrapolated from closely related chloromethylated heterocyclic compounds and should be treated as a guideline.[10][11][12]
-
Primary Hazards:
-
Corrosive: Expected to cause severe skin burns and eye damage upon contact.[11][12]
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.[12]
-
Lachrymator: The vapor is expected to be irritating to the eyes and mucous membranes, causing tearing.[11]
-
Sensitizer: May cause an allergic skin reaction.[12]
-
-
Handling Precautions:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10][12]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[11]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
-
Storage and Disposal:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly closed.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Conclusion
2-(Chloromethyl)-4-ethyl-1,3-thiazole is a potent synthetic intermediate whose value lies in the predictable and versatile reactivity of its chloromethyl group. Governed by the principles of nucleophilic substitution, this functionality allows for its seamless integration into larger, more complex molecules. While requiring careful handling due to its presumed corrosive and toxic nature, its utility in constructing novel compounds for the pharmaceutical and agrochemical industries is significant. This guide provides the foundational knowledge necessary for its safe and effective application in a research and development setting.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16486-16501. Available from: [Link]
-
Synthesis of thiazoles. (2019). YouTube. Available from: [Link]
-
Toth, G., et al. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (11), 1711-1713. Available from: [Link]
-
PubChem. 2-(Chloromethyl)-4-methyl-1,3-thiazole. Available from: [Link]
-
PubChemLite. 2-(chloromethyl)-4-ethyl-1,3-thiazole. Available from: [Link]
-
Jabbar, A. H., et al. (2015). Synthesis, Characterization and Anti-bacterial Activity of Some New Thiazole Compounds. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-727. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available from: [Link]
-
ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol. Available from: [Link]
-
Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]
-
The Good Scents Company. 2-ethyl-4-methyl thiazole. Available from: [Link]
-
ResearchGate. 2-Chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]
-
National Institutes of Health. 2-Chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]
-
U.S. Environmental Protection Agency. Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. Available from: [Link]
-
IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Available from: [Link]
Sources
- 1. PubChemLite - 2-(chloromethyl)-4-ethyl-1,3-thiazole (C6H8ClNS) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-CHLOROMETHYL-THIAZOLE | 3364-78-1 [chemicalbook.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
